molecular formula C10H11BrFNO B13549316 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol

Cat. No.: B13549316
M. Wt: 260.10 g/mol
InChI Key: VOTYZUAIHHREKU-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol (CAS: 2228279-41-0) is a substituted azetidine derivative featuring a 2-bromo-4-fluorobenzyl group attached to the 3-position of the azetidin-3-ol ring. Azetidines are four-membered nitrogen-containing heterocycles with increasing pharmacological relevance due to their conformational rigidity, metabolic stability, and ability to modulate bioactivity. This compound is of interest in medicinal chemistry as an intermediate or active pharmaceutical ingredient (API), though its specific biological activities remain under investigation .

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

3-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11BrFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

VOTYZUAIHHREKU-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C=C(C=C2)F)Br)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary and most documented synthetic approach to 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol involves the nucleophilic substitution reaction between 2-bromo-4-fluorobenzyl chloride and azetidin-3-ol under basic conditions. The base facilitates the deprotonation of azetidin-3-ol, enhancing its nucleophilicity and enabling it to attack the benzyl chloride electrophile, resulting in the formation of the desired product.

  • Reagents:
    • 2-Bromo-4-fluorobenzyl chloride
    • Azetidin-3-ol
    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
  • Solvent: Typically polar aprotic solvents or aqueous-organic mixtures
  • Conditions: Heating the reaction mixture to moderate temperatures (e.g., 60–100 °C) to promote substitution
  • Outcome: Formation of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol with moderate to high yield

This method is scalable and has been adapted to industrial production with optimization of reaction parameters such as temperature, reaction time, and reagent purity to maximize yield and product purity.

Industrial Production Considerations

Industrial synthesis closely mirrors the laboratory-scale process but involves:

  • Use of industrial-grade reagents
  • Large-scale reactors with precise control of temperature, stirring, and pressure
  • Optimization to minimize side reactions and impurities
  • Purification steps such as crystallization or chromatography adapted for scale
  • Quality control to ensure batch-to-batch consistency

The industrial process emphasizes safety and environmental considerations, including solvent recycling and waste management.

Data Tables Summarizing Preparation Parameters and Outcomes

Parameter Laboratory-Scale Synthesis Industrial-Scale Synthesis
Starting Materials 2-Bromo-4-fluorobenzyl chloride, azetidin-3-ol Same, industrial-grade
Base Sodium hydroxide or potassium carbonate Potassium carbonate preferred for scalability
Solvent Polar aprotic solvents or aqueous mixtures Optimized solvent system for cost and safety
Temperature 60–100 °C Precise control, typically 80–100 °C
Reaction Time Several hours (4–8 h) Optimized for throughput (2–6 h)
Yield Moderate to high (40–80%) High yield (>75%) with process optimization
Purification Chromatography or recrystallization Crystallization, filtration, and solvent recovery
Product Purity >95% (by HPLC or NMR) >98% with industrial QC standards

Detailed Research Outcomes and Analytical Data

  • Reaction Monitoring:
    The nucleophilic substitution reaction progress is typically monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), confirming the consumption of benzyl chloride and formation of the azetidin-3-ol derivative.

  • Spectroscopic Characterization:

    • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern and azetidine ring integrity. Characteristic signals include aromatic protons influenced by bromine and fluorine substituents and signals for the azetidin-3-ol ring protons.
    • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula $$C{10}H{9}BrFNO$$ confirm molecular weight.
    • Infrared Spectroscopy (IR): Hydroxyl group stretching around 3300 cm$$^{-1}$$ and aromatic C–Br and C–F bond vibrations are observed.
  • Purity and Yield: Purification by flash chromatography or crystallization typically yields product purity above 95%. Industrial processes achieve even higher purity levels due to stringent controls.

Chemical Reactions Analysis

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted azetidines and benzyl derivatives.

Scientific Research Applications

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the benzyl group can form strong interactions with these targets, leading to inhibition or activation of their biological functions. The azetidine ring can also participate in ring-opening reactions, which can further modulate the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Structural Variations

Azetidin-2-one Derivatives (β-Lactams)
  • 4-(3-Bromo-4-methoxyphenyl)-3,3-difluoro-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (45) :

    • Structural Differences : Contains a β-lactam (azetidin-2-one) core instead of azetidin-3-ol. The 3,3-difluoro and 4-methoxy groups on the phenyl ring contrast with the 2-bromo-4-fluoro substitution in the target compound.
    • Synthesis : Prepared via imine condensation (65% yield, 98% HPLC purity). Key IR peaks: C=O (1745 cm⁻¹) and β-lactam (920 cm⁻¹) .
    • Relevance : Demonstrates how electron-withdrawing substituents (e.g., fluorine) and ring size affect reactivity and stability.
  • 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (32) :

    • Structural Differences : Features a hydroxyl group on the phenyl ring and a 3-fluoro substituent on the azetidine.
    • Synthesis : Lower yield (18%) due to deprotection steps (TBAF/THF), but 100% HPLC purity .
    • Relevance : Highlights the impact of polar groups (e.g., -OH) on solubility and synthetic complexity.
Azetidin-3-ol Derivatives
  • 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (Patent Compound) :
    • Structural Differences : Contains a benzothiophene-ethoxypropyl chain instead of a bromo-fluorobenzyl group.
    • Relevance : Patented as a solid pharmaceutical composition, suggesting azetidin-3-ol derivatives have drug-like properties (e.g., stability, bioavailability) .
Benzyl-Substituted Analogues
  • 2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide (HR394469): Structural Differences: Shares the 3-bromo-4-fluorobenzyl group but differs in the acetamide backbone vs. azetidine. Relevance: Substitution at the 3-bromo-4-fluoro position (vs. 2-bromo-4-fluoro in the target) may alter steric interactions in target binding .

Physicochemical Properties and Spectral Data

Compound Molecular Formula Key IR Peaks (cm⁻¹) ^1H NMR (δ, ppm) HPLC Purity Yield
Target Compound C10H11BrFNO O-H (~3400), C-Br (~600) Not reported Not available Not available
Compound 45 C19H17BrF2NO4 1745 (C=O), 920 (β-lactam) 3.85 (s, 3H, OCH3), 6.85 (d, J=8 Hz) 98% 65%
Compound 32 C19H19FNO5 3400 (-OH), 1720 (C=O) 6.65 (s, 1H, Ar-H) 100% 18%
HR394469 C10H11BrFN2O 1650 (C=O) 3.10 (s, 3H, N-CH3) Not reported Not reported

Notes:

  • The target compound’s spectral data are unavailable in the provided evidence, but its O-H and C-Br stretches are expected to align with analogues.

Biological Activity

3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its structure can be represented as follows:

CxHyBrFNzO\text{C}_x\text{H}_y\text{Br}\text{F}\text{N}_z\text{O}

Where xx, yy, zz represent the number of carbon, hydrogen, and nitrogen atoms respectively. The bromine and fluorine substituents are critical for its biological activity.

Biological Activity Overview

The biological activity of 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol has been investigated across various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar azetidine structures exhibit significant antimicrobial properties. For example, azetidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.5 to 32 μg/mL, indicating potent antibacterial effects .

CompoundMIC (μg/mL)Bacterial Strain
3-(2-Bromo-4-fluorobenzyl)azetidin-3-olTBDStaphylococcus aureus
2,4-Dihydroxybenzoic acid2E. coli
Hydrazone derivative0.48M. luteus

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies on breast cancer cell lines (MCF-7) have shown that azetidine derivatives can induce apoptosis and inhibit cell proliferation effectively. The IC50 values for related compounds often fall within the nanomolar range, suggesting strong antiproliferative effects.

CompoundIC50 (nM)Cell Line
CA-43.9MCF-7
3-(2-Bromo-4-fluorobenzyl)azetidin-3-olTBDMCF-7

The mechanisms through which 3-(2-Bromo-4-fluorobenzyl)azetidin-3-ol exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial metabolism.
  • Induction of Apoptosis : Studies indicate that azetidine derivatives can activate apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some azetidine compounds exhibit antioxidant activity, which may contribute to their anticancer effects.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of azetidine derivatives found that modifications in the substituent groups significantly enhanced antimicrobial activity against resistant strains of bacteria .
  • Anticancer Studies : Research involving the testing of various azetidine derivatives on MCF-7 cells highlighted a significant reduction in cell viability with increasing concentrations of the compound .

Q & A

Q. How can researchers address contradictions in structure-activity relationships (SAR) reported for azetidin-3-ol analogs?

  • Answer :
  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., fixed ATP concentrations in kinase assays) ().
  • Proteomics : Identify off-target interactions via affinity chromatography-MS to explain divergent bioactivities ().
  • Crystallography : Resolve binding modes of disputed analogs to clarify SAR ().

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent) for yield improvement ().
  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment ().
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility ().

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